molecular formula C11H13ClO B7824317 1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol CAS No. 7054-64-0

1-(4-Chlorophenyl)-1-cyclopropylethan-1-ol

Cat. No. B7824317
M. Wt: 196.67 g/mol
InChI Key: OSFCGPVNQAPOHW-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

1.50 g (9.70 mmol) of 4-chloroacetophenone were dissolved in 8 ml of diethyl ether at 0° C., and 38.8 ml (19.41 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran were slowly added dropwise. Stirring at 0° C. for 1 h was followed by warming to RT, addition of water and acetonitrile to the reaction solution, and filtration of the mixture through kieselguhr. The organic solvents were removed in a rotary evaporator, and the aqueous phase was extracted twice with diethyl ether. The combined organic phases were washed with saturated aqueous sodium chloride solution, and the solvents were removed in vacuo. The crude product was purified twice by preparative HPLC (mobile phase: acetonitrile/water gradient). The acetonitrile was removed from the combined product phases in a rotary evaporator, and the aqueous phase was extracted twice with diethyl ether. The combined organic phases were again washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and filtered, and the solvents were removed in vacuo. 1.37 g (72% of theory) of the title compound were obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].[CH:11]1([Mg]Br)[CH2:13][CH2:12]1.O.C(#N)C>C(OCC)C.O1CCCC1>[CH:11]1([C:2]([C:4]2[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=2)([OH:3])[CH3:1])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming to RT
FILTRATION
Type
FILTRATION
Details
to the reaction solution, and filtration of the mixture through kieselguhr
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified twice by preparative HPLC (mobile phase: acetonitrile/water gradient)
CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed from the combined product phases in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were again washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(C)(O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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